6-Hydroxyquinoline-7-carboxylic acid
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Overview
Description
6-Hydroxyquinoline-7-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 7th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyquinoline-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzaldehyde with malonic acid in the presence of a catalyst, followed by cyclization and oxidation steps. Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic aldehyde in the presence of a base .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave irradiation, ultrasound irradiation, and the use of ionic liquids as solvents have been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-7-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinoline-7-carboxylic acid, quinoline-7-methanol, and various substituted quinoline derivatives .
Scientific Research Applications
6-Hydroxyquinoline-7-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxyquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in binding to specific enzymes and receptors, leading to the modulation of biological processes. For example, the compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Similar in structure but with the hydroxyl group at the 8th position.
Quinoline-4-carboxylic acid: Lacks the hydroxyl group but has a carboxylic acid group at the 4th position.
5,7-Dibromo-8-hydroxyquinoline: A brominated derivative with enhanced anticancer activity.
Uniqueness
6-Hydroxyquinoline-7-carboxylic acid is unique due to the specific positioning of the hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
6-hydroxyquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-4-6-2-1-3-11-8(6)5-7(9)10(13)14/h1-5,12H,(H,13,14) |
InChI Key |
HNMKKZPSNCDTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)C(=O)O)O |
Origin of Product |
United States |
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